(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one
Description
Structure
3D Structure
Properties
CAS No. |
71782-74-6 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-(2-chlorophenyl)iminofuran-2-one |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9-5-6-10(13)14-9/h1-6H |
InChI Key |
BQQGGGIJXJBLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C=CC(=O)O2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Chlorobenzaldehyde + furan-2(5H)-one | Reflux in ethanol or suitable solvent, acid or base catalysis | This compound | Moderate to high (60-85%) | Optimization of temperature and catalyst affects yield and purity |
- The reaction is generally carried out under reflux conditions in ethanol or other polar solvents to facilitate imine formation.
- Acidic catalysts such as a few drops of acetic acid or base catalysts like triethylamine may be used to promote condensation.
- The reaction time varies from 2 to 6 hours depending on the catalyst and temperature.
Detailed Preparation Methodologies
Condensation Method
- Procedure : Equimolar amounts of 2-chlorobenzaldehyde and furan-2(5H)-one are dissolved in ethanol. The mixture is heated under reflux with stirring. A catalytic amount of acid (e.g., acetic acid) is added to facilitate the imine formation.
- Monitoring : The progress is monitored by thin-layer chromatography (TLC) or HPLC.
- Isolation : Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
- Purification : Recrystallization from ethanol or ethyl acetate yields the pure compound.
Alternative Solvent and Catalyst Systems
- Use of solvents such as methanol, acetonitrile, or toluene has been reported to influence reaction kinetics and product crystallinity.
- Catalysts like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl2) can be employed to improve yield and selectivity.
- Microwave-assisted synthesis has been explored to reduce reaction time significantly while maintaining or improving yield.
Research Findings and Optimization Data
| Parameter | Variation | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol, Methanol, Acetonitrile | Ethanol provides best balance of solubility and reaction rate |
| Catalyst | Acetic acid, p-Toluenesulfonic acid, None | Acid catalysts improve imine formation rate and yield |
| Temperature | 60°C to reflux (~78°C for ethanol) | Higher temperature increases rate but may cause side reactions |
| Reaction Time | 2 to 6 hours | Optimal time ~4 hours for maximum yield |
| Microwave Irradiation | 5 to 15 minutes | Drastically reduces reaction time with comparable yield |
- Yields typically range from 60% to 85% depending on the optimization of these parameters.
- Purity assessed by NMR and HPLC is generally above 95% after recrystallization.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Confirms the imine formation and (E)-configuration by characteristic chemical shifts and coupling constants.
- Mass Spectrometry : Molecular ion peak consistent with C10H6ClNO2.
- IR Spectroscopy : Presence of imine (C=N) stretch around 1640-1690 cm^-1 and lactone carbonyl (C=O) stretch near 1750 cm^-1.
- Melting Point : Sharp melting point consistent with pure crystalline product.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Conventional reflux in ethanol with acid catalyst | Simple, well-established | Good yield, easy purification | Longer reaction time (hours) |
| Microwave-assisted synthesis | Rapid reaction (minutes) | Time-efficient, comparable yield | Requires specialized equipment |
| Solvent variation (methanol, acetonitrile) | Modulates solubility and kinetics | Potential for improved crystallinity | May require solvent optimization |
Chemical Reactions Analysis
Types of Reactions
5-((2-Chlorophenyl)imino)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 5-((2-Chlorophenyl)amino)furan-2(5H)-one.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (5E)-5-[(2-Chlorophenyl)imino]furan-2(5H)-one exhibit notable anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, derivatives of furan compounds have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inducing cell death and inhibiting tumor growth .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that this compound can exhibit activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Synthesis Techniques
The synthesis of this compound typically involves multi-component reactions that yield moderate to high purity levels. The optimization of reaction conditions is crucial for enhancing the yield and purity of the final product, with various catalysts being tested to improve efficiency .
Derivative Exploration
The structural versatility of this compound allows for the synthesis of numerous derivatives, each potentially possessing unique biological activities. Research into these derivatives focuses on modifying functional groups to enhance pharmacological properties, such as increased solubility or improved receptor binding affinity .
Enzyme Inhibition
Interaction studies have revealed that this compound can inhibit key enzymes involved in various biochemical pathways. For example, its ability to modulate enzyme activity can lead to altered metabolic processes in target cells, which is particularly relevant in cancer therapy .
Receptor Binding
The compound has shown potential in binding to specific receptors, which may mediate its biological effects. Understanding these interactions is crucial for the development of targeted therapies that leverage the compound's unique properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)imino)furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Imino vs. Hydroxymethyl Groups: The imino group in the target compound likely improves stability compared to hydroxymethyl analogues, which are prone to hydrolysis .
- Chlorophenyl Substitution : Derivatives with 2-chlorophenyl groups (e.g., compound 5b in ) exhibit consistent anti-inflammatory activity (36% edema inhibition), suggesting the chlorine atom enhances target binding .
- Arylidene vs. Aryl Substituents : Arylidenes (e.g., from ) enable π-conjugation, influencing electronic properties and reactivity, whereas aryl groups may prioritize steric effects.
Anti-Inflammatory Activity
- The target compound’s 2-chlorophenylimino group aligns with derivatives showing 32–36% inhibition of edema in carrageenan-induced models, comparable to phenylbutazone .
- In contrast, non-halogenated analogues (e.g., 5-hydroxymethyl derivatives) show reduced activity, highlighting the chlorine atom’s role in potency .
Cytotoxic Activity
Stability and Reactivity
- The para-dihydroxyl benzene moiety in some furanones induces instability, but the target compound’s 2-chlorophenylimino group likely mitigates this issue .
- Halogenated furanones (e.g., 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) form reactive intermediates under acidic conditions, suggesting the target compound may exhibit similar reactivity for further derivatization .
Biological Activity
(5E)-5-[(2-Chlorophenyl)imino]furan-2(5H)-one is a compound belonging to the furan derivatives class, which has gained attention in medicinal chemistry due to its diverse biological activities. This heterocyclic organic compound features a furan ring with an imine group and a chlorophenyl moiety, contributing to its chemical properties and potential therapeutic applications.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth.
- Anticancer Properties: Preliminary studies suggest its efficacy against various cancer cell lines.
- Enzyme Inhibition: It interacts with specific enzymes, potentially affecting metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the chlorophenyl group enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with biological targets.
Comparative Analysis of Related Compounds
The following table summarizes the key activities of structurally related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| (5E)-5-[(4-Methoxyphenyl)imino]furan-2(5H)-one | Structure | Antimicrobial |
| (5E)-5-(4-Chlorobenzylidene)-2-thiazolidinone | Structure | Cytotoxic |
| (Z)-N-(4-Chlorophenyl)maleimide | Structure | Enzyme Inhibition |
This comparative analysis highlights how variations in substitution patterns can lead to differing biological activities.
Anticancer Activity
A study conducted on various furan derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. For instance, the compound exhibited micromolar activity against A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Studies
In antimicrobial assays, this compound showed notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
Enzyme Interaction
Interaction studies revealed that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it demonstrated competitive inhibition against xanthine oxidase, which is crucial for uric acid metabolism. This property suggests potential applications in treating conditions like gout.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (5E)-5-[(2-Chlorophenyl)imino]furan-2(5H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael addition-elimination reactions. For example, similar furanones are prepared by reacting substituted phenylimine derivatives with activated furanone precursors under basic conditions (e.g., NaOH or K₂CO₃) to promote imine formation . Optimization involves controlling temperature (e.g., 0–25°C), solvent choice (DMF or THF), and stoichiometric ratios of reagents. Purification typically employs column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR : Look for imine proton signals (δ 8.5–9.5 ppm) and furanone carbonyl peaks (δ 170–175 ppm in NMR) .
- IR : Confirm C=O stretching (1750–1780 cm⁻¹) and C=N imine bonds (1640–1680 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and substituent positioning, particularly the (E)-configuration of the imine group .
Q. What are the primary reactivity patterns of this compound in substitution or cycloaddition reactions?
- Methodological Answer : The electron-deficient furanone ring undergoes nucleophilic attacks at the carbonyl carbon, while the imine group participates in condensation or cyclization reactions. For instance, halogenation at the 3-position (if unsubstituted) can be achieved using N-chlorosuccinimide (NCS) in DCM . Diels-Alder reactions with dienes are feasible under thermal or Lewis acid catalysis .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and compute frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps indicate reactivity trends: Lower gaps (e.g., 4.5–5.0 eV) suggest higher electrophilicity at the furanone carbonyl . Solvent effects can be modeled using polarizable continuum models (PCM) to predict reaction pathways in polar solvents like DMSO .
Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound’s stereochemistry?
- Methodological Answer : Combine experimental (X-ray crystallography) and computational data. For instance, if NMR data conflicts with predicted dihedral angles, refine DFT models using constrained geometry optimizations based on crystallographic coordinates . Dynamic NMR experiments can also assess rotational barriers of the imine group to validate conformational stability .
Q. How does the compound’s bioactivity correlate with structural modifications, such as halogen substitution or stereochemical variations?
- Methodological Answer : Structure-activity relationship (SAR) studies show that:
- 2-Chlorophenyl substitution enhances lipophilicity (logP ~2.8), improving membrane permeability in antimicrobial assays .
- Stereochemistry : The (E)-imine configuration is critical for binding to microbial enzymes (e.g., Staphylococcus aureus enoyl-ACP reductase), as shown in docking studies . Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., -NO₂) to modulate activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar furanone derivatives?
- Methodological Answer : Systematically evaluate:
- Catalyst loadings : Higher Pd/C ratios (5–10 mol%) may improve cross-coupling yields but risk side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor imine formation but may hydrolyze the furanone ring under prolonged heating .
- Byproduct identification : Use LC-MS or GC-MS to detect intermediates (e.g., hydrolyzed carboxylic acids) that reduce yields .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s potential as an antimicrobial agent, and how should controls be designed?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include vancomycin and ciprofloxacin as positive controls .
- Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀/MIC ratio >10 indicates safety) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
